

# literature review of dihydroquinidine applications in asymmetric catalysis

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## Dihydroquinidine in Asymmetric Catalysis: A Comparative Guide

**Dihydroquinidine** (DHQD), a Cinchona alkaloid, stands as a cornerstone in the field of asymmetric catalysis. Valued for its rigid chiral scaffold, it serves as a highly effective ligand or organocatalyst for a multitude of stereoselective transformations. This guide provides a comparative overview of its most significant applications, presenting quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization. Its performance is frequently compared with its pseudoenantiomer, dihydroquinine (DHQ), which typically yields the opposite enantiomer of the product, providing a powerful tool for accessing either stereoisomer of a target molecule.

## Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is arguably the most prominent application of **dihydroquinidine**, enabling the enantioselective synthesis of vicinal diols from a wide range of alkenes.<sup>[1]</sup> The commercially available reagent mixture, AD-mix- $\beta$ , contains the DHQD-derived ligand  $(DHQD)_2PHAL$ , along with the osmium catalyst  $(K_2OsO_2(OH)_4)$ , a re-oxidant  $(K_3Fe(CN)_6)$ , and a base  $(K_2CO_3)$ .<sup>[1][2]</sup> This formulation provides a reliable and straightforward method for achieving high enantioselectivity.<sup>[3]</sup>

The choice between AD-mix- $\beta$  (with the DHQD ligand) and AD-mix- $\alpha$  (with the DHQ ligand) directly controls the facial selectivity of the dihydroxylation, allowing for predictable synthesis of

the desired diol enantiomer.<sup>[4]</sup> The DHQD ligand in AD-mix- $\beta$  generally directs the dihydroxylation to the "top face" ( $\beta$ -face) of the alkene when oriented according to the Sharpless mnemonic.<sup>[4]</sup>

## Performance Comparison: AD-mix- $\beta$ (DHQD-based) vs. AD-mix- $\alpha$ (DHQ-based)

Substrate	Catalyst System	Yield (%)	Enantiomeric Excess (ee%) / Diastereomer/c Ratio (dr)	Product Configuration
trans-Stilbene	AD-mix- $\beta$	>95	>99% ee	(R,R)-1,2-Diphenyl-1,2-ethanediol
AD-mix- $\alpha$		>95	>99% ee	(S,S)-1,2-Diphenyl-1,2-ethanediol
$\alpha$ -Methylstyrene	AD-mix- $\beta$	88	94% ee	(R)-1-Phenyl-1,2-ethanediol
AD-mix- $\alpha$		85	92% ee	(S)-1-Phenyl-1,2-ethanediol
Methyl trans-cinnamate	AD-mix- $\beta$	97	99% ee	Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate
AD-mix- $\alpha$		96	98% ee	Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
1-Decene	AD-mix- $\beta$	94	97% ee	(R)-1,2-Decanediol
AD-mix- $\alpha$		92	94% ee	(S)-1,2-Decanediol
$\alpha,\beta$ -Unsaturated Ester <sup>1</sup>	AD-mix- $\beta$	89.9	98% ee	Diol intermediate for Nhatrangin A <sup>[4]</sup>

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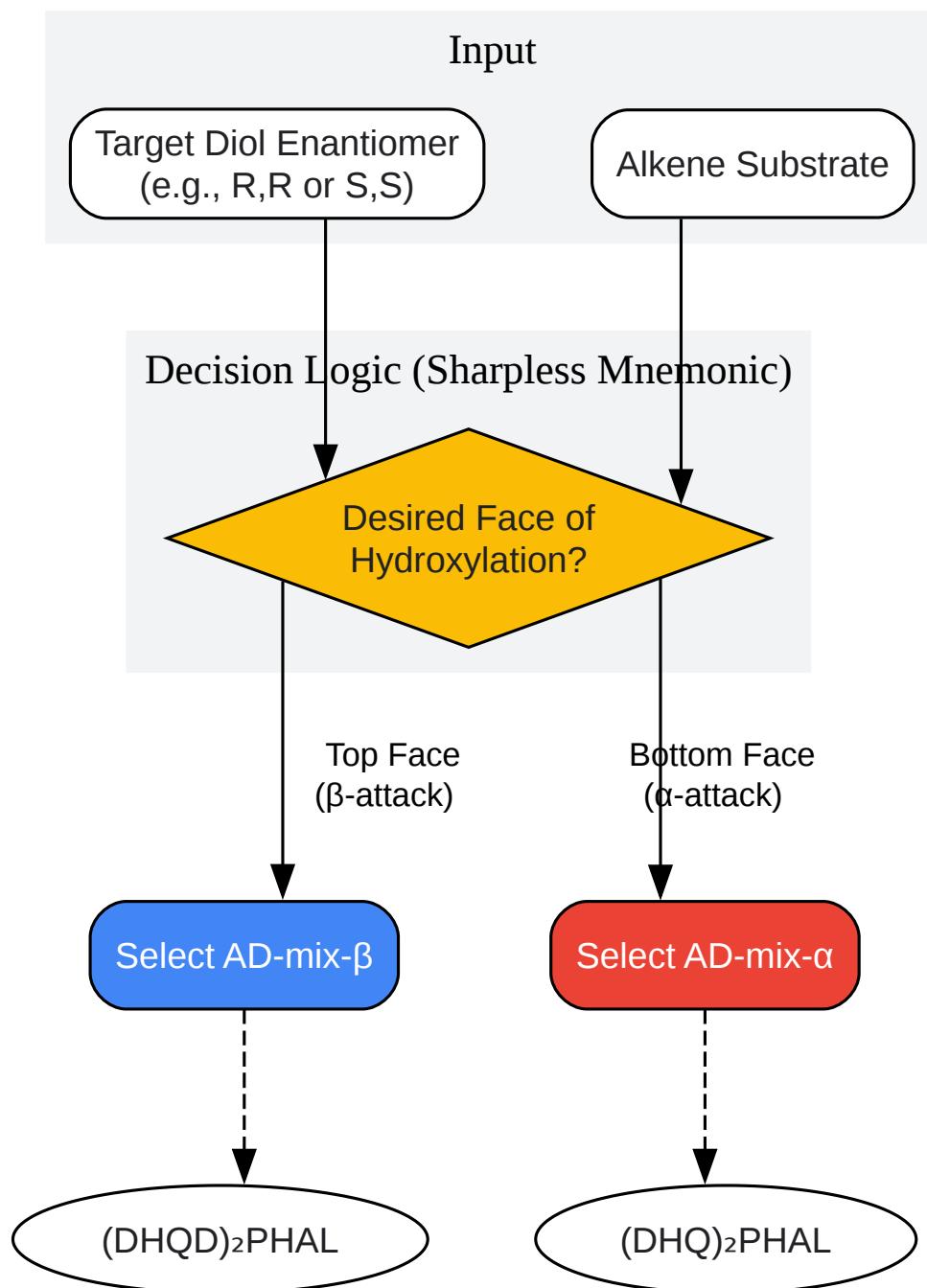
$\alpha,\beta$ -Unsaturated Ketone <sup>2</sup>	AD-mix- $\beta$	65	Not Specified	Diol intermediate for Ascospiroketal B[2]
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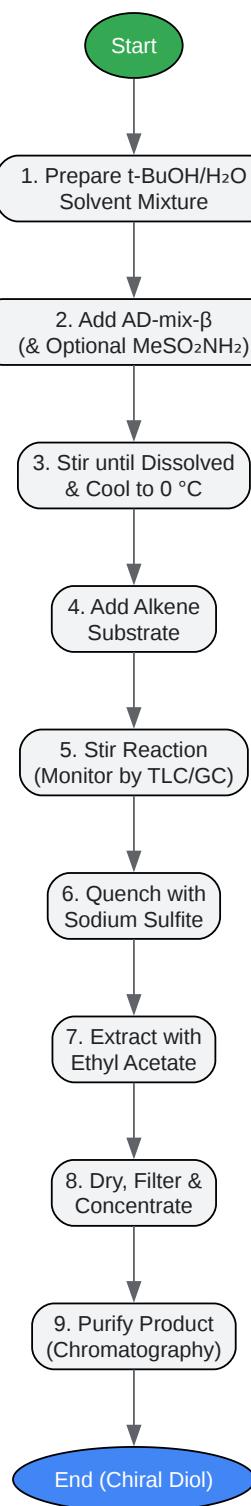
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Data compiled from various sources demonstrating typical outcomes. <sup>1</sup>Substrate used in the total synthesis of nhatrangin A.[4] <sup>2</sup>Substrate used in the total synthesis of ascospiroketal B.[2]

## Logical Flow for Catalyst Selection in Asymmetric Dihydroxylation

The selection of the appropriate AD-mix is a logical process based on the desired stereochemical outcome. The following diagram illustrates this decision-making workflow, which is guided by a well-established mnemonic.



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